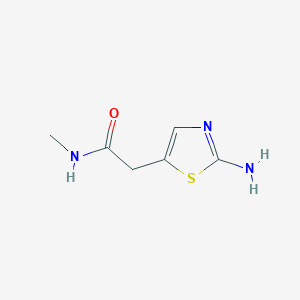

2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide

Description

BenchChem offers high-quality 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-amino-1,3-thiazol-5-yl)-N-methylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS/c1-8-5(10)2-4-3-9-6(7)11-4/h3H,2H2,1H3,(H2,7,9)(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBCOBZKFMVRRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CN=C(S1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide: A Privileged Scaffold in Modern Drug Discovery

Executive Summary: The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its versatile binding capabilities and presence in numerous therapeutic agents.[1] This guide provides a detailed examination of a specific derivative, 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide, a key building block for synthesizing advanced pharmaceutical compounds. We will explore its fundamental physicochemical properties, propose a detailed synthetic pathway based on established chemical principles, discuss its significance in drug development, and outline essential safety protocols. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of this important chemical entity.

Introduction: The Significance of the 2-Aminothiazole Core

The 2-aminothiazole scaffold is a heterocyclic amine that has proven to be exceptionally valuable in the development of novel therapeutics. Its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and aromatic interactions, allows it to bind to a wide range of biological targets. This has led to its incorporation into drugs for treating cancer, inflammation, viral infections, and neurological disorders.[1][2]

Prominent examples of drugs featuring this core structure include Dasatinib, a kinase inhibitor used in cancer therapy, and Alpelisib, another anticancer agent.[3] The foundational chemistry for creating this scaffold was established in 1887 through the Hantzsch thiazole synthesis, a robust condensation reaction between an α-haloketone and a thiourea derivative.[1] 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide represents a functionalized version of this core, designed as a versatile intermediate for further chemical elaboration in drug discovery programs.

Physicochemical Properties

While specific experimental data for this compound is not widely published, its core properties can be identified from chemical databases and predicted based on its structural components. These properties are crucial for understanding its reactivity, solubility, and handling characteristics in a laboratory setting.

| Property | Value | Source |

| IUPAC Name | 2-(2-amino-1,3-thiazol-5-yl)-N-methylacetamide | N/A |

| CAS Number | 1172707-63-9 | [4][5] |

| Molecular Formula | C₆H₉N₃OS | [4][5] |

| Molecular Weight | 171.22 g/mol | [5] |

| Appearance | Predicted to be a solid | N/A |

| Topological Polar Surface Area | 96.2 Ų | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 4 | [6] |

| Rotatable Bond Count | 2 | [6] |

| Predicted XLogP3 | -0.1 | [6] |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [5] |

Proposed Synthesis and Characterization

Proposed Synthetic Pathway Overview

The proposed synthesis follows two main transformations:

-

Hantzsch Thiazole Synthesis: Formation of the 2-aminothiazole core with the acetic acid side chain.

-

Amide Coupling: Formation of the N-methylacetamide moiety.

Sources

- 1. Buy 2-((2-Aminothiazol-5-yl)thio)acetic acid (EVT-14912872) [evitachem.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arctomsci.com [arctomsci.com]

- 5. 1172707-63-9|2-(2-Aminothiazol-5-yl)-N-methylacetamide|BLD Pharm [bldpharm.com]

- 6. angenechemical.com [angenechemical.com]

"2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide" CAS number 1172707-63-9

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide and its Analogs

A Note on the Subject Compound (CAS 1172707-63-9)

Publicly accessible scientific literature and chemical databases contain limited to no specific information on the compound "2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide" under the CAS number 1172707-63-9. This may indicate the compound is a novel entity, part of proprietary research not yet disclosed, or a rarely synthesized intermediate.

However, the core chemical structure, the 2-aminothiazole moiety, is a cornerstone of modern medicinal chemistry. It is a privileged scaffold found in numerous approved drugs and clinical candidates due to its ability to act as a versatile pharmacophore, engaging in a wide range of biological interactions. This guide, therefore, provides a comprehensive technical framework for researchers and drug development professionals interested in this class of compounds. We will focus on:

-

A proposed, robust synthesis for the target molecule based on established and reliable chemical transformations for this class.

-

The broader significance and biological activities of 2-aminothiazole derivatives.

-

A detailed workflow for the characterization, purification, and preliminary evaluation of such compounds.

This document serves as a practical and scientifically grounded guide for researchers working with or aiming to synthesize novel 2-aminothiazole-based compounds.

The 2-aminothiazole ring is a five-membered heterocycle containing sulfur and nitrogen, which is a bioisostere of various other rings, allowing it to mimic their interactions with biological targets. Its key features include a hydrogen bond donor (the amino group) and acceptor (the ring nitrogen), as well as a planar structure that facilitates stacking interactions. These characteristics have led to its incorporation into a wide array of therapeutic agents, most notably as kinase inhibitors in oncology.

Prominent examples of FDA-approved drugs containing the 2-aminothiazole scaffold include:

-

Dasatinib: A potent inhibitor of multiple tyrosine kinases used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).

-

Pramipexole: A dopamine agonist used to treat Parkinson's disease and restless legs syndrome.

-

Famotidine: An H2 receptor antagonist that decreases stomach acid production.

The versatility of this scaffold makes the synthesis of novel derivatives like "2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide" a compelling objective for discovering new therapeutic agents.

Proposed Synthesis Pathway: The Hantzsch Thiazole Synthesis

The most reliable and widely used method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone (or α-haloaldehyde) with a thiourea or a related thioamide-containing compound. For the target molecule, a multi-step synthesis beginning with a Hantzsch reaction is proposed.

Experimental Workflow: A Step-by-Step Protocol

The overall synthetic scheme is outlined below. This workflow is designed to be self-validating, with clear checkpoints for purification and characterization.

Caption: Proposed 3-step synthesis of the target compound.

Detailed Protocol:

Step 1: Synthesis of Ethyl 2-amino-1,3-thiazole-5-carboxylate

-

Reagents & Setup: To a round-bottom flask equipped with a reflux condenser, add thiourea (1.0 eq) and absolute ethanol to form a slurry.

-

Reaction: Slowly add ethyl 3-chloro-2-oxopropanoate (1.05 eq) to the slurry. Causality: The slight excess of the α-haloketone ensures the complete consumption of the starting thiourea.

-

Reflux: Heat the mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction to room temperature. The product may precipitate. If so, filter the solid and wash with cold ethanol. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the structure of the product by ¹H NMR and Mass Spectrometry (MS).

Step 2: Saponification to 2-Amino-1,3-thiazole-5-carboxylic acid

-

Reagents & Setup: Dissolve the ester from Step 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Reaction: Add sodium hydroxide (NaOH, 1.5-2.0 eq) and stir the mixture at room temperature overnight. Causality: The use of excess base ensures the complete hydrolysis of the ester to the carboxylate salt.

-

Workup: Monitor by TLC until the starting material is consumed. Remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH 3-4 with 1M HCl. The carboxylic acid product should precipitate.

-

Purification: Filter the solid, wash with cold water, and dry under vacuum. The product is often pure enough for the next step, but can be recrystallized if necessary.

-

Characterization: Confirm structure by ¹H NMR and MS.

Step 3: Amide Coupling to Yield the Target Compound

-

Reagents & Setup: In an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid from Step 2 (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Activation: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir for 20 minutes at room temperature. Causality: HATU is a highly efficient peptide coupling agent that minimizes side reactions and racemization (if applicable). DIPEA is a non-nucleophilic base used to activate the carboxylic acid and scavenge the resulting acid.

-

Amidation: Add methylamine (as a solution in THF or as a hydrochloride salt with an additional equivalent of base) (1.2 eq) and stir the reaction at room temperature overnight.

-

Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Purification & Characterization: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or preparative HPLC to obtain the final compound "2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide". The final structure and purity should be confirmed by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC analysis.

Analytical Characterization and Quality Control

A robust analytical package is critical to ensure the identity, purity, and stability of the synthesized compound.

| Analytical Method | Purpose | Expected Outcome for Target Compound |

| ¹H and ¹³C NMR | Structural confirmation and isomeric purity. | A ¹H NMR spectrum should show characteristic peaks for the thiazole proton, the methylene protons, the N-methyl group, and the amino group. The ¹³C NMR will confirm the number of unique carbon atoms. |

| High-Resolution MS | Determination of the exact mass and elemental formula. | The measured mass should be within 5 ppm of the theoretical mass calculated for the molecular formula (C₆H₈N₄OS). |

| HPLC (High-Performance Liquid Chromatography) | Purity assessment and quantification. | A reversed-phase HPLC method (e.g., C18 column) should show a single major peak, with purity typically >95% for use in biological assays. |

| Solubility Testing | Determination of solubility in relevant biological buffers (e.g., PBS) and organic solvents (e.g., DMSO). | Crucial for designing in vitro and in vivo experiments. Poor solubility can lead to false-negative results. |

Potential Biological Applications and Screening Strategies

Given the prevalence of the 2-aminothiazole scaffold in kinase inhibitors, a primary hypothesis is that "2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide" could function as an inhibitor of one or more protein kinases. The N-methylacetamide group can engage in hydrogen bonding interactions within an ATP-binding pocket.

Proposed Screening Workflow

Caption: A typical workflow for kinase inhibitor discovery.

-

Primary Screen: The compound should be screened against a large, commercially available kinase panel at a single high concentration (e.g., 10 µM). This provides an unbiased view of its potential targets.

-

Hit Confirmation: Any kinases showing significant inhibition (>80%) are considered primary hits.

-

Potency Determination: The potency of the compound against the confirmed hits is determined by generating a dose-response curve and calculating the IC₅₀ value.

-

Cellular Activity: If potent inhibition is observed, the next step is to determine if the compound can inhibit its target in a cellular context. Assays like Western blotting for downstream substrates or cellular thermal shift assays (CETSA) can confirm target engagement in cells.

-

Functional Assays: Finally, the compound's effect on cellular processes, such as proliferation, migration, or apoptosis, would be evaluated in relevant cancer cell lines.

Conclusion

While "2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide" itself is not a well-documented molecule, its core structure is of immense interest to the drug discovery community. The synthetic and analytical protocols outlined in this guide provide a robust and scientifically sound framework for its creation and validation. By leveraging established chemical principles and a logical screening cascade, researchers can efficiently synthesize this and related novel 2-aminothiazole derivatives and explore their potential as next-generation therapeutic agents, particularly in the field of oncology. This systematic approach, grounded in the rich history of the 2-aminothiazole scaffold, paves the way for new discoveries.

References

-

Ayati, A., Emami, S., Asadipour, A., Shafiei, M., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 699-718. [Link]

-

Luo, Y., He, F., & Li, Y. (2020). Recent advances of 2-aminothiazole derivatives in drug discovery. European Journal of Medicinal Chemistry, 207, 112726. [Link]

-

Brave, M., Goodman, V., & Kaminskas, E. (2008). Sprycel for chronic myeloid leukemia and Philadelphia chromosome–positive acute lymphoblastic leukemia. Clinical Cancer Research, 14(2), 370-370. [Link]

-

Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. [Link]

-

Schwarz, G. (1945). 2-Amino-4-methylthiazole. Organic Syntheses, 25, 3. [Link]

"2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide" chemical structure

An In-Depth Technical Guide to 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, is found in natural products like Vitamin B1 (Thiamine) and is a key structural component in synthetic agents with a vast pharmacological profile.[1] Derivatives of 2-aminothiazole have demonstrated a remarkable spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties.[4][5][6] This broad utility makes any novel derivative, such as 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide, a compound of significant interest for researchers in drug discovery and development.

This guide provides a comprehensive technical overview of 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide, covering its chemical identity, synthesis, biological context, and analytical characterization.

Part 1: Chemical Identity and Physicochemical Properties

Correctly identifying a compound is the first step in any scientific investigation. 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide is a derivative that combines the critical 2-aminothiazole core with an N-methylacetamide side chain at the 5-position.

Key Identifiers and Properties:

| Property | Value | Source |

| IUPAC Name | 2-(2-amino-1,3-thiazol-5-yl)-N-methylacetamide | N/A |

| CAS Number | 1172707-63-9 | [7][8][9] |

| Molecular Formula | C₆H₉N₃OS | [7][9] |

| Molecular Weight | 171.22 g/mol | [7][9] |

| SMILES | O=C(NC)CC1=CN=C(N)S1 | [7] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [7] |

Part 2: Synthesis and Mechanistic Rationale

The synthesis of 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide is typically achieved through a convergent synthesis strategy, culminating in an amide bond formation. The most logical pathway involves the coupling of a carboxylic acid precursor with methylamine. This approach is favored in medicinal chemistry for its reliability and modularity, allowing for the synthesis of various analogs.

The key precursor, 2-(2-amino-1,3-thiazol-5-yl)acetic acid, can be synthesized via the Hantzsch thiazole synthesis or related methods.[10] The final step is an amide coupling reaction, a fundamental transformation in organic chemistry. The choice of coupling agent is critical; reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activator like HOBt (Hydroxybenzotriazole) are common as they proceed under mild conditions, minimizing side reactions and preserving the integrity of the sensitive aminothiazole core.

Logical Workflow for Synthesis

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol: Amide Coupling

This protocol describes a self-validating system for the synthesis of the title compound from its carboxylic acid precursor.

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(2-amino-1,3-thiazol-5-yl)acetic acid (1.0 eq)[11] and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous dimethylformamide (DMF). Stir the solution at 0°C.

-

Activation of Carboxylic Acid: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the solution. Causality: EDC is a zero-buyout coupling reagent that activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then converted to a more stable HOBt ester, preventing racemization and side reactions.

-

Reaction Monitoring (Checkpoint 1): Stir the mixture at 0°C for 30 minutes. The formation of the active ester can be monitored by Thin Layer Chromatography (TLC) or LC-MS if desired.

-

Amine Addition: Add a solution of methylamine (2.0 M in THF, 1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Self-Validation: Monitor the reaction progress by TLC (e.g., using a mobile phase of Dichloromethane:Methanol 9:1) until the starting carboxylic acid spot is no longer visible.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the pure product.

-

Final Validation (Checkpoint 2): Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 3: Biological Significance and Potential Applications

While specific biological data for 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide is not widely published, the extensive research on the 2-aminothiazole core provides a strong basis for predicting its potential therapeutic applications.[1][4] This scaffold is a key pharmacophore, a molecular feature that ensures optimal interactions with a specific biological target to trigger (or block) its response.

The diverse activities associated with this core suggest that the title compound could be a valuable probe or lead compound in several therapeutic areas.[5][6]

Potential Therapeutic Areas for 2-Aminothiazole Derivatives

Caption: Biological activities of the 2-aminothiazole scaffold.

The N-methylacetamide side chain can influence the compound's pharmacokinetic properties, such as solubility, membrane permeability, and metabolic stability, potentially refining the activity of the parent scaffold.

Part 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of a synthesized compound. The following techniques are standard for a molecule like 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide.

Expected Spectral Data:

| Technique | Expected Observations |

| ¹H NMR | - Singlet for the thiazole C4-H. - Singlet for the methylene (-CH₂-) protons. - Broad singlet for the amino (-NH₂) protons. - Doublet for the methyl (-CH₃) protons coupled to the amide N-H. - Quartet or broad signal for the amide (N-H) proton. |

| ¹³C NMR | - Resonances for the three thiazole carbons (C2, C4, C5). - Signal for the amide carbonyl (C=O) carbon (~170 ppm). - Signal for the methylene (-CH₂-) carbon. - Signal for the methyl (-CH₃) carbon. |

| IR Spectroscopy | - N-H stretching vibrations for the primary amine (~3300-3400 cm⁻¹). - N-H stretching for the secondary amide (~3300 cm⁻¹). - Amide I band (C=O stretch) (~1650 cm⁻¹).[12] - Amide II band (N-H bend) (~1550 cm⁻¹). - C=N stretching of the thiazole ring. |

| Mass Spec. (HRMS) | - Accurate mass measurement of the molecular ion [M+H]⁺ corresponding to the formula C₆H₁₀N₃OS⁺. |

Rationale: The expected NMR and IR data are inferred from the known spectral properties of the constituent functional groups: 2-aminothiazoles, and N-methylacetamide.[12][13][14] The exact chemical shifts and coupling constants would require experimental determination but can be reliably predicted to fall within specific ranges.

Conclusion and Future Perspectives

2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide is a molecule of high interest, built upon the versatile and biologically significant 2-aminothiazole scaffold. Its synthesis is achievable through robust and well-established chemical methodologies, particularly amide coupling. While its specific biological profile remains to be fully elucidated, its structural heritage suggests significant potential as a lead compound in oncology, infectious diseases, and inflammatory disorders.

Future research should focus on the biological screening of this compound across various assays to identify its primary mechanism of action. Furthermore, the synthetic route allows for straightforward modifications of the N-methylacetamide side chain, enabling the development of a focused library of analogs to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. Such studies will be crucial in unlocking the full therapeutic potential of this promising chemical entity.

References

-

Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.

-

Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Fadda, A. A., et al. (2022). Role of Enaminonitriles in Heterocyclic Synthesis: Synthesis of Some New Aminothiazole Derivatives against Prostate Carcinoma. ResearchGate. [Link]

-

Swamy, P. M., et al. (2023). Design, synthesis, and in-silico evaluation of 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors. ResearchGate. [Link]

-

Gouda, M. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 22. [Link]

-

Yunus, U., Tahir, M. K., Bhatti, M. H., & Wong, W. Y. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1575. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Methylacetamide. PubChem Compound Database. Retrieved January 20, 2026, from [Link]

-

Prachayasittikul, V., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. [Link]

-

Grokipedia. (n.d.). N-Methylacetamide. Retrieved January 20, 2026, from [Link]

-

Venkata Rao, C., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.

-

幺米Lab. (n.d.). 2-(2-amino-1,3-thiazol-5-yl)-N-methylacetamide, 95.0%. Retrieved January 20, 2026, from [Link]

-

Nayak, P. S., et al. (2014). 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 70(7), o716. [Link]

-

Arjunan, V., et al. (2010). Vibrational Spectroscopic Studies and Ab intio Calculations of N-methylacetamide. Oriental Journal of Chemistry, 26(1), 137-144.

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. researchgate.net [researchgate.net]

- 3. excli.de [excli.de]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1172707-63-9|2-(2-Aminothiazol-5-yl)-N-methylacetamide|BLD Pharm [bldpharm.com]

- 8. theclinivex.com [theclinivex.com]

- 9. mgr.ymilab.com [mgr.ymilab.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. labsolu.ca [labsolu.ca]

- 12. Vibrational Spectroscopic Studies and Ab intio Calculations of N-methylacetamide – Oriental Journal of Chemistry [orientjchem.org]

- 13. Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N-Methylacetamide | C3H7NO | CID 6582 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide

Preamble: Charting a Course into the Unknown

The compound 2-(2-amino-1,3-thiazol-5-yl)-N-methylacetamide is a member of the 2-aminothiazole class of heterocyclic compounds. This structural family is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] While the broader 2-aminothiazole scaffold is well-studied, the specific mechanism of action for 2-(2-amino-1,3-thiazol-5-yl)-N-methylacetamide is not yet delineated in publicly accessible scientific literature.[4][5]

This guide, therefore, deviates from a traditional whitepaper on a known mechanism. Instead, it serves as a strategic and methodological roadmap for researchers and drug development professionals. It outlines a comprehensive, multi-phase research plan designed to systematically uncover the biological targets and molecular pathways modulated by this compound. We will proceed from foundational analysis and in silico prediction to rigorous in vitro validation and cellular pathway deconvolution, providing a robust framework for its scientific exploration.

Part 1: Foundational Analysis and Hypothesis Generation

The initial step in elucidating a mechanism of action is to analyze the molecule's structure to form educated hypotheses about its potential biological targets.

Structural Scaffolding and Bioisosteric Relationships

The core structure consists of a 2-aminothiazole ring, a common pharmacophore found in numerous approved drugs and clinical candidates.[2] The presence of the acetamide group suggests potential interactions with enzymes that recognize similar endogenous ligands. Structurally related compounds containing the 2-aminothiazole core have been identified as inhibitors of a diverse range of protein targets. For instance, various derivatives have been shown to act as:

-

Kinase Inhibitors: The 2-aminothiazole moiety is a key feature in several kinase inhibitors, such as dasatinib, which targets the Bcr-Abl kinase.[6]

-

Enzyme Inhibitors: Derivatives have been developed as inhibitors of enzymes like β-secretase (BACE1), which is implicated in Alzheimer's disease.[7]

-

Receptor Modulators: Certain N-(thiazol-2-yl)-benzamide analogs have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.[8]

Given these precedents, a primary hypothesis is that 2-(2-amino-1,3-thiazol-5-yl)-N-methylacetamide may function as an inhibitor of a specific kinase or another enzyme.

In Silico Target Prediction

Before embarking on wet-lab experiments, computational methods can be employed to predict potential protein targets.

Experimental Protocol: In Silico Reverse Docking

-

Compound Preparation: Generate a 3D conformation of 2-(2-amino-1,3-thiazol-5-yl)-N-methylacetamide and perform energy minimization using a suitable force field.

-

Target Library Selection: Utilize a comprehensive library of 3D protein structures of known drug targets, such as the Protein Data Bank (PDB).

-

Reverse Docking Simulation: Employ a reverse docking algorithm (e.g., PharmMapper, idTarget) to screen the compound against the protein library.

-

Hit Scoring and Ranking: Analyze the docking scores and binding poses to identify proteins with high predicted binding affinity.

-

Target Prioritization: Prioritize the top-ranked potential targets for subsequent in vitro validation, focusing on those with plausible biological relevance to known 2-aminothiazole activities.

Part 2: Target Identification and Validation

This phase focuses on experimentally confirming the predictions from the foundational analysis and identifying the direct molecular target(s) of the compound.

Broad-Spectrum Screening

To cast a wide net, the compound should be screened against large panels of potential targets.

Experimental Protocol: Kinase Panel Screening

-

Assay Platform: Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega) that offers a large panel of recombinant human kinases (e.g., >400 kinases).

-

Compound Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) to identify potential hits.

-

Data Analysis: Identify kinases where the compound inhibits activity by more than a predefined threshold (e.g., >50%).

-

Follow-up: For any identified hits, perform dose-response assays to determine the IC50 value, which represents the concentration required to inhibit 50% of the enzyme's activity.

Direct Binding Confirmation

Once putative targets are identified, it is crucial to confirm direct physical interaction between the compound and the target protein.

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip.

-

Compound Injection: Flow a series of increasing concentrations of 2-(2-amino-1,3-thiazol-5-yl)-N-methylacetamide over the sensor chip.

-

Binding Measurement: Measure the change in the refractive index at the sensor surface as the compound binds to and dissociates from the immobilized protein.

-

Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A low KD value indicates high binding affinity.

The overall workflow for target identification and validation is depicted in the following diagram:

Caption: Workflow for Target Identification and Validation.

Part 3: Elucidation of the Cellular Mechanism of Action

With a validated molecular target in hand, the next step is to understand how the compound's interaction with this target translates into a cellular response.

Cellular Target Engagement

It is essential to demonstrate that the compound can enter cells and bind to its target in a physiological context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with either the compound or a vehicle control.

-

Thermal Challenge: Heat aliquots of the cell lysates to a range of temperatures. Target engagement by the compound will stabilize the protein, increasing its melting temperature.

-

Protein Quantification: Separate soluble and aggregated proteins by centrifugation and quantify the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

-

Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate melt curves. A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement.

Downstream Pathway Analysis

Once target engagement is confirmed, the effect on the downstream signaling pathway of the target needs to be investigated. Assuming the target is a kinase, the following protocol would be appropriate.

Experimental Protocol: Western Blotting for Phospho-Proteins

-

Cell Treatment: Treat cells with the compound at various concentrations and for different durations.

-

Lysate Preparation: Lyse the cells and quantify the total protein concentration.

-

Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase. Also, probe with an antibody for the total amount of the substrate protein as a loading control.

-

Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the change in phosphorylation of the substrate.

A hypothetical signaling pathway and the proposed point of intervention by the compound are illustrated below:

Caption: Hypothetical Signaling Pathway and Point of Inhibition.

Phenotypic Assays

The final step in cellular mechanism of action studies is to link the molecular and pathway effects to a clear cellular phenotype.

| Assay | Principle | Endpoint Measured | Potential Implication |

| MTT/MTS Assay | Conversion of tetrazolium salt to formazan by metabolically active cells. | Cell viability/proliferation | Cytostatic or cytotoxic effect |

| Annexin V/PI Staining | Annexin V binds to phosphatidylserine on apoptotic cells; Propidium Iodide (PI) stains necrotic cells. | Apoptosis and necrosis | Induction of programmed cell death |

| Cell Cycle Analysis | Staining of DNA with a fluorescent dye (e.g., PI) followed by flow cytometry. | Distribution of cells in G0/G1, S, and G2/M phases | Cell cycle arrest |

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to elucidate the mechanism of action of 2-(2-amino-1,3-thiazol-5-yl)-N-methylacetamide. By progressing through hypothesis generation, target identification and validation, and cellular pathway analysis, a comprehensive understanding of the compound's biological function can be achieved.

The data generated from this research plan will be critical for any future preclinical and clinical development of this compound. A confirmed mechanism of action provides a strong rationale for its therapeutic application, enables the development of pharmacodynamic biomarkers, and informs on potential mechanisms of resistance. The path forward is one of methodical investigation, and the framework presented here provides the necessary steps to illuminate the scientific and therapeutic potential of this promising 2-aminothiazole derivative.

References

- Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.

-

Ayati, A., et al. (2015). A review on biological activities of 2-aminothiazole derivatives. EXCLI Journal, 14, 1149-1165. [Link]

-

Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435. [Link]

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658–6661. [Link]

-

Zhang, Y., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 60-81. [Link]

-

Yunus, U., et al. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2408. [Link]

-

Narayana, B., et al. (2014). 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o716. [Link]

-

Siddiqui, N., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(9), 2994. [Link]

-

Hansen, K. B., et al. (2018). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Neuropharmacology, 138, 237-248. [Link]

-

Wang, Y., et al. (2017). 2-Substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as BACE1 inhibitors: Synthesis, biological evaluation and docking studies. European journal of medicinal chemistry, 138, 1029–1043. [Link]

-

Foroumadi, A., et al. (2016). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. Iranian journal of pharmaceutical research : IJPR, 15(4), 733–740. [Link]

-

Yomi Lab. (n.d.). 2-(2-amino-1,3-thiazol-5-yl)-N-methylacetamide, 95.0%. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. excli.de [excli.de]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. theclinivex.com [theclinivex.com]

- 5. mgr.ymilab.com [mgr.ymilab.com]

- 6. Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. 2-Substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as BACE1 inhibitors: Synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide: Synthesis, Properties, and Therapeutic Potential

Foreword

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its versatile nature allows for extensive chemical modifications, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. This technical guide provides a comprehensive overview of a specific derivative, 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide (CAS No. 1172707-63-9), a compound of interest for researchers and drug development professionals. While specific literature on this exact molecule is emerging, this guide synthesizes established knowledge of the 2-aminothiazole class to present a scientifically grounded perspective on its synthesis, potential biological activities, and future research directions.

The 2-Aminothiazole Core: A Foundation of Therapeutic Promise

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key structural motif in numerous natural and synthetic compounds. The 2-aminothiazole moiety, in particular, has garnered significant attention in drug discovery due to its ability to interact with a variety of biological targets. This has led to the development of numerous drugs and clinical candidates for a range of diseases.

The biological promiscuity of the 2-aminothiazole scaffold stems from its unique electronic properties and its capacity to form multiple hydrogen bonds, which facilitates its binding to enzyme active sites and receptors. The amino group at the 2-position is a key feature, often involved in critical interactions with biological targets. Furthermore, the thiazole ring is relatively stable and can be readily functionalized at the 4 and 5-positions, allowing for the fine-tuning of physicochemical properties and biological activity.

Synthesis of 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide: A Proposed Pathway

Proposed Synthetic Scheme

The overall proposed synthetic pathway is depicted below:

Figure 1: Proposed synthetic pathway for 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned, hypothetical procedure based on analogous syntheses.[2][3] Researchers should perform appropriate optimization and characterization at each step.

Step 1: Synthesis of Ethyl 2-(2-aminothiazol-5-yl)acetate (Intermediate A)

-

Rationale: This step employs the classical Hantzsch thiazole synthesis, a robust and widely used method for the formation of the thiazole ring from an α-haloketone and a thioamide.[4] Ethyl 4-chloroacetoacetate serves as the α-haloketone precursor, and thiourea provides the thioamide component.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add thiourea (1.0 eq) and absolute ethanol.

-

Stir the mixture until the thiourea is partially dissolved.

-

Add ethyl 4-chloroacetoacetate (1.0 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

The resulting precipitate, ethyl 2-(2-aminothiazol-5-yl)acetate, is collected by filtration, washed with cold water, and dried under vacuum.

-

Step 2: Synthesis of 2-(2-Aminothiazol-5-yl)acetic acid (Intermediate B)

-

Rationale: This step involves the saponification (hydrolysis) of the ethyl ester (Intermediate A) to the corresponding carboxylic acid (Intermediate B) using a base.

-

Procedure:

-

Suspend ethyl 2-(2-aminothiazol-5-yl)acetate (1.0 eq) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (1.1 eq) in water dropwise while stirring.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

-

Acidify the reaction mixture to a pH of approximately 4-5 with dilute hydrochloric acid.

-

The precipitated 2-(2-aminothiazol-5-yl)acetic acid is collected by filtration, washed with cold water, and dried.

-

Step 3: Synthesis of 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide (Target Compound)

-

Rationale: The final step is an amidation reaction where the carboxylic acid (Intermediate B) is coupled with methylamine to form the desired N-methylacetamide. The use of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like Hydroxybenzotriazole (HOBt) is a standard and efficient method for amide bond formation.[3]

-

Procedure:

-

Dissolve 2-(2-aminothiazol-5-yl)acetic acid (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add HOBt (1.1 eq) and EDC (1.1 eq) to the solution and stir for 30 minutes at 0 °C.

-

Add a solution of methylamine (1.2 eq) in THF or as an aqueous solution dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into cold water.

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide.

-

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1172707-63-9 | Chemical Supplier Catalogs |

| Molecular Formula | C₆H₉N₃OS | Chemical Supplier Catalogs |

| Molecular Weight | 171.22 g/mol | Chemical Supplier Catalogs |

| Appearance | Expected to be a solid | Inferred |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | Inferred |

Potential Biological Activities and Therapeutic Applications: A Structure-Activity Relationship (SAR) Perspective

While specific biological data for 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide is not yet published, the extensive research on the 2-aminothiazole class allows for informed hypotheses regarding its potential therapeutic applications. The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring.

Anticancer Potential

The 2-aminothiazole scaffold is a prominent feature in several anticancer agents.[5][6] The substitution at the 5-position of the thiazole ring has been shown to be crucial for modulating the anticancer activity. For instance, the introduction of carboxamide functionalities at this position has been a successful strategy in the development of potent kinase inhibitors.[2]

-

Hypothesis: The N-methylacetamide group at the 5-position of the target compound could potentially interact with the active sites of various kinases implicated in cancer progression. The amide bond can act as a hydrogen bond donor and acceptor, which is a common feature in kinase inhibitors. Further screening against a panel of cancer cell lines and specific kinases would be necessary to validate this hypothesis.

Antimicrobial Activity

2-Aminothiazole derivatives have a long history of being investigated for their antimicrobial properties.[7][8] The mechanism of action often involves the inhibition of essential bacterial enzymes.

-

Hypothesis: The acetamide moiety in the target compound could mimic a substrate for a bacterial enzyme, leading to its inhibition. The overall physicochemical properties of the molecule will also influence its ability to penetrate the bacterial cell wall. It would be worthwhile to screen this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are underlying factors in many diseases. Certain 2-aminothiazole derivatives have demonstrated potent anti-inflammatory and antioxidant activities.[9]

-

Hypothesis: The N-methylacetamide group might contribute to the antioxidant potential of the molecule by participating in radical scavenging or by modulating the activity of enzymes involved in oxidative stress pathways. Its anti-inflammatory potential could be assessed in cellular assays measuring the production of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR) Insights

The diagram below illustrates the key structural features of 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide and their potential roles in biological activity, based on the broader understanding of 2-aminothiazole SAR.

Figure 2: Structure-Activity Relationship (SAR) considerations for 2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide.

Future Directions and Conclusion

2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide represents an intriguing yet underexplored member of the vast 2-aminothiazole family. This in-depth technical guide has provided a comprehensive, albeit partially predictive, overview of its synthesis, properties, and potential therapeutic applications. The proposed synthetic route offers a clear and feasible strategy for its preparation, paving the way for further investigation.

The true potential of this compound, however, can only be unlocked through rigorous experimental validation. Future research should focus on:

-

Optimized Synthesis and Characterization: The proposed synthetic protocol should be experimentally verified and optimized for yield and purity. Full characterization of the compound using modern analytical techniques (NMR, Mass Spectrometry, etc.) is essential.

-

Broad Biological Screening: The compound should be subjected to a wide range of biological assays to identify its primary therapeutic potential. This should include screening against various cancer cell lines, bacterial and fungal strains, and assays for anti-inflammatory and antioxidant activity.

-

Mechanism of Action Studies: Once a significant biological activity is identified, further studies should be conducted to elucidate its mechanism of action. This could involve target identification and validation studies.

References

- Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

- Google Patents. (n.d.). CN1980909B - Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor.

- Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

- Google Patents. (n.d.). WO2000026202A1 - 2-amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.

- Chen, Y., et al. (2010).

- El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

- Pattan, S. R., et al. (2012). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2013, 1-6.

- Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.

-

Patsnap. (n.d.). 2-aminothiazole patented technology retrieval search results. Retrieved from [Link]

- Bdaiwi, Z. M., et al. (2021). Synthesis and Characterization of some heterocyclic derivatives from 2-amino thiazol and study of biological activity of prepared derivatives.

- Rajappa, S., Sudarsanam, V., & Yadav, V. G. (1982). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(5), 451-455.

- Kumar, R., & Kumar, R. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences, 13(2), 69-77.

- Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.

- Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

- Prachayasittikul, V., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81.

- Google Patents. (n.d.). US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole.

- Google Patents. (n.d.). US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.

- Desai, N. C., & Trivedi, A. R. (2012). Synthesis and biological activity of n-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives. Journal of the Serbian Chemical Society, 77(10), 1343-1352.

- Yunus, U., et al. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2398.

- El-Abd, M. Z., et al. (2025). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2345678.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bepls.com [bepls.com]

- 5. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. excli.de [excli.de]

The Aminothiazole Acetamide Core: A Cornerstone in Modern Cephalosporin Discovery

An In-depth Technical Guide on the Discovery, Synthesis, and Significance of the 2-(2-Amino-1,3-thiazol-4-yl)acetamide Moiety

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the history and synthetic evolution of the 2-(2-amino-1,3-thiazol-4-yl)acetamide chemical scaffold, a critical component in the development of advanced-generation cephalosporin antibiotics. While the specific molecule "2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide" as initially queried is not prominently featured in scientific literature, a closely related isomer, the 2-(2-amino-1,3-thiazol-4-yl)acetyl group, is of immense pharmacological importance. This guide will focus on this vital structural motif, with particular emphasis on its role in the groundbreaking antibiotic, Cefditoren Pivoxil.

Introduction: The Rise of Aminothiazole Cephalosporins

The relentless evolution of bacterial resistance has necessitated the continuous development of novel antimicrobial agents. The introduction of the 2-aminothiazole ring into the C-7 acylamino side chain of the cephalosporin nucleus marked a significant milestone in this endeavor. This structural modification conferred potent broad-spectrum activity, particularly against Gram-negative bacteria, and enhanced stability against β-lactamase enzymes, a primary mechanism of bacterial resistance.[1][2]

The 2-(2-amino-1,3-thiazol-4-yl)acetamide moiety, in particular, emerged as a privileged scaffold. Its unique electronic and steric properties facilitate high-affinity binding to penicillin-binding proteins (PBPs), the essential enzymes responsible for bacterial cell wall synthesis.[3] Inhibition of PBPs disrupts the integrity of the bacterial cell wall, leading to cell lysis and bactericidal activity.

The Genesis of a Key Structural Motif: Discovery and Early Synthesis

The discovery of the therapeutic potential of aminothiazole-containing cephalosporins spurred intensive research into efficient and scalable synthetic routes for the key 2-(2-amino-1,3-thiazol-4-yl)acetic acid side chain and its derivatives. Early synthetic strategies often revolved around the classic Hantzsch thiazole synthesis, a robust method for the construction of the thiazole ring.[4][5][6]

The Hantzsch Thiazole Synthesis: A Foundational Approach

The Hantzsch synthesis provides a convergent and versatile route to 2-aminothiazoles. The general mechanism involves the condensation of an α-haloketone with a thiourea derivative.[7] This method has been widely adapted for the synthesis of various 2-amino-4-substituted thiazoles.[4][6]

Experimental Protocol: A Representative Hantzsch Synthesis for a 2-Amino-4-substituted Thiazole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting α-haloketone (1 equivalent) and thiourea (1.1 equivalents) in a suitable solvent such as ethanol or methanol.

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within several hours.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be isolated by filtration. If the product remains dissolved, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

The following diagram illustrates the generalized workflow of the Hantzsch thiazole synthesis.

Caption: Generalized workflow for the Hantzsch thiazole synthesis.

Elaboration of the Side Chain and its Incorporation into Cephalosporins

With a reliable method for the synthesis of the 2-aminothiazole core, the next crucial step was the elaboration of the acetic acid side chain at the 4-position and its subsequent coupling to the 7-aminocephalosporanic acid (7-ACA) nucleus.

The synthesis of 2-(2-aminothiazol-4-yl)acetic acid derivatives often involves the use of ethyl 4-chloroacetoacetate as a starting material in the Hantzsch synthesis. The resulting ethyl 2-(2-aminothiazol-4-yl)acetate can then be hydrolyzed to the corresponding carboxylic acid.

The coupling of this side chain to the 7-ACA core is a critical step that has been the subject of extensive process development to maximize yield and purity.[8][9] Various coupling agents and strategies have been employed, including the use of activated esters of the side chain.[8]

The following table summarizes different synthetic routes for the preparation of Cefditoren Pivoxil, highlighting the key transformations.

| Route | Starting Material (Cephalosporin Core) | Key Transformations | Reference |

| 1 | 7-ACA | Silanization protection, iodination, Wittig reaction to introduce the C-3 side chain, coupling with an activated 2-(2-aminothiazol-4-yl)acetyl derivative, esterification, and deprotection. | [8] |

| 2 | GCLE (7-phenylacetamido-3-chloromethyl cephalosporanic acid p-methoxybenzyl ester) | Wittig reaction, deprotection of the C-7 amino group, coupling with the aminothiazole side chain, and esterification. | [8] |

| 3 | 7-ATCA (7-amino-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-3-cephem-4-carboxylic acid) | Direct acylation with an activated ester of the aminothiazole side chain (AE-active ester), followed by salt formation and esterification with iodomethyl pivalate. | [8][10] |

Case Study: The Role of the 2-(2-Amino-1,3-thiazol-4-yl)acetamide Moiety in Cefditoren Pivoxil

Cefditoren pivoxil is a third-generation oral cephalosporin that exemplifies the successful application of the 2-(2-amino-1,3-thiazol-4-yl)acetamide side chain.[3][11] It is a prodrug that is hydrolyzed by esterases in the intestine to release the active drug, cefditoren.[3]

The chemical structure of Cefditoren Pivoxil is (6R,7R)-2,2-dimethylpropionyloxymethyl-7-[(Z)-2-(2-amino-4-thiazolyl)-2-methoxyiminoacetamido]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)vinyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate.[12] The 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido group at the C-7 position is crucial for its potent antibacterial activity and β-lactamase stability.[11]

The synthesis of Cefditoren Pivoxil is a multi-step process that involves the careful construction of both the C-3 and C-7 side chains and their attachment to the cephem nucleus.[8][13][14]

The following diagram illustrates a simplified synthetic pathway to Cefditoren Pivoxil, emphasizing the introduction of the key aminothiazole side chain.

Caption: A simplified synthetic pathway for Cefditoren Pivoxil.

Conclusion and Future Perspectives

The discovery and development of the 2-(2-amino-1,3-thiazol-4-yl)acetamide moiety represents a significant advancement in the field of antibacterial chemotherapy. Its incorporation into the cephalosporin scaffold has led to a new generation of potent antibiotics with an expanded spectrum of activity and enhanced resistance to bacterial enzymes. The synthetic methodologies developed for this key structural motif, rooted in foundational reactions like the Hantzsch thiazole synthesis, have been refined over decades to enable the large-scale production of these life-saving drugs.

As the challenge of antimicrobial resistance continues to grow, the lessons learned from the history of aminothiazole cephalosporins will undoubtedly inform the design and synthesis of the next generation of antibacterial agents. The 2-aminothiazole scaffold remains a fertile ground for the discovery of new and improved therapeutics.

References

-

J Antibiot (Tokyo). 1980 Sep;33(9):1022-30.

-

J Antibiot (Tokyo). 1984 Nov;37(11):1423-40.

-

ChemInform. 1991.

-

Der Pharma Chemica, 2013, 5 (2):181-184.

-

J. Org. Chem. 2025, 90, 15, 9632–9641.

-

Chem Help Asap.

-

ResearchGate.

-

Molecules. 2017 Mar; 22(3): 456.

-

Google Patents.

-

ACS Catal. 2021 Feb 19; 11(5): 2836–2842.

-

Google Patents.

-

Google Patents.

-

Google Patents.

-

PubChem.

-

Google Patents.

-

Google Patents.

-

ResearchGate.

-

Molecules. 2021 Mar; 26(6): 1773.

-

Acta Chimica Slovenica. 2018, 65, 1-22.

-

PubChem.

-

Semantic Scholar.

-

MedKoo Biosciences.

Sources

- 1. Synthesis and structure-activity relationships of 7 beta-[2-(2-aminothiazol-4-yl)acetamido]-cephalosporin derivatives. III. Synthesis and antibacterial activity of 7 beta-[2-amino-2-(2-aminothiazol-4-yl)acetamido]cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cephalosporins. VII. Synthesis and antibacterial activity of new cephalosporins bearing a 2-imino-3-hydroxythiazoline (2-aminothiazole N-oxide) in the C-7 acylamino side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cefditoren Pivoxil | C25H28N6O7S3 | CID 6437877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN108084212B - Preparation method of cefditoren pivoxil - Google Patents [patents.google.com]

- 9. EP1268488A1 - A process for preparing cephalosporin derivatives using new thiazole compound - Google Patents [patents.google.com]

- 10. CN104513256A - Preparation method of cefditoren pivoxil - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. CN110143957B - Preparation method of cefditoren pivoxil ring-opening product - Google Patents [patents.google.com]

- 13. A kind of preparation method of cefditoren pivoxil - Patent CN-105732664-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. medkoo.com [medkoo.com]

"2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide" solubility profile

An In-Depth Technical Guide to the Solubility Profile of 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide

Executive Summary

The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing bioavailability, formulation design, and overall therapeutic efficacy.[1] This guide provides a comprehensive technical overview of the solubility profile for 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide (CAS No. 1172707-63-9), a heterocyclic compound featuring the medicinally significant 2-aminothiazole scaffold.[2][3] While specific experimental solubility data for this exact molecule is not extensively published, this document, written from the perspective of a Senior Application Scientist, synthesizes established principles of physical chemistry and pharmaceutical science to construct a robust predictive profile. We will explore the compound's key physicochemical properties, delve into the critical factors that govern its solubility—most notably pH, temperature, and solid-state form—and provide detailed, field-proven protocols for its experimental determination. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively characterize and optimize the solubility of this and structurally related compounds.

Introduction to 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide

The 2-Aminothiazole Scaffold in Medicinal Chemistry

The 2-aminothiazole ring is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Its prevalence is due to its unique structural features and its capacity to interact with various biological targets.[4] The development of novel derivatives, such as the title compound, is an active area of research aimed at improving potency, selectivity, and pharmacokinetic properties like aqueous solubility.[2]

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential before embarking on solubility studies.[5] Key identifiers and properties for 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide are summarized below.

| Property | Value | Source |

| CAS Number | 1172707-63-9 | [6][7] |

| Molecular Formula | C₆H₉N₃OS | [6][8] |

| Molecular Weight | 171.22 g/mol | [6][8] |

| Structure | A 2-aminothiazole ring linked via an ethyl group to an N-methylacetamide moiety. | - |

The Critical Role of Solubility in Preclinical Development

Low aqueous solubility is a primary challenge in drug development, often leading to poor and variable oral bioavailability.[1] An API must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[1] Therefore, accurately characterizing the solubility profile in the early stages of discovery is paramount to guide formulation strategies, select appropriate dosage forms, and ensure the development of a safe and effective therapeutic product.[1][9]

Theoretical Framework of Solubility

pH-Dependent Solubility and the Role of Ionization

Many drug candidates are weak acids or bases, and their solubility is highly dependent on the pH of the surrounding medium.[5][10] The 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide molecule contains a basic 2-amino group on the thiazole ring. This group is subject to protonation in acidic environments.

The Henderson-Hasselbalch equation provides the theoretical basis for understanding this pH-dependent behavior.[5] At a pH below the pKa of the 2-amino group, the compound will predominantly exist in its protonated, cationic (charged) form. This ionized form is significantly more soluble in aqueous media than the neutral, uncharged form.[10][11] Conversely, at a pH above the pKa, the compound will be primarily in its less soluble, neutral state. This relationship is fundamental to predicting the compound's behavior in the varying pH environments of the gastrointestinal tract.

Caption: pH-dependent ionization equilibrium of the aminothiazole moiety.

Impact of Temperature on Solubility

The dissolution of most drug solids is an endothermic process, meaning it absorbs heat from the surroundings.[1][12] Consequently, for these compounds, an increase in temperature will lead to an increase in solubility.[12][13] While pharmaceutical solutions are typically administered at ambient or body temperature, understanding the thermodynamic properties of dissolution (enthalpy, entropy) can provide deeper insights into the solubilization process.[14][15] These parameters can be determined by measuring solubility across a range of temperatures (e.g., 298.2 K to 315.2 K).[14]

The Challenge of Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures.[16][17] Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, stability, and, critically, solubility.[18][19] Generally, a metastable polymorph is more soluble than the thermodynamically stable form, although this higher solubility can be transient as the metastable form may convert to the more stable, less soluble form over time.[20] Amorphous (non-crystalline) forms are typically more soluble than any crystalline form.[17] It is imperative to characterize the solid-state form of the API used in solubility studies to ensure data reproducibility and relevance.[17][20]

Experimental Determination of Solubility

The "Gold Standard": Shake-Flask Method for Thermodynamic Solubility

The saturation shake-flask method is widely regarded as the most reliable technique for determining thermodynamic equilibrium solubility.[9][21][22] The principle involves creating a saturated solution in equilibrium with an excess of the solid drug.

Caption: Experimental workflow for the Shake-Flask solubility method.

Detailed Protocol: Equilibrium Solubility via Shake-Flask Method

-

Preparation: Add an excess amount of solid 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide to a series of glass vials. The excess should be visually apparent throughout the experiment.

-

Solvent Addition: To each vial, add a precise volume of the desired solvent or buffer solution (e.g., pH 1.2, 4.5, 6.8, and 7.4 buffers to simulate the GI tract).

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[23] It is advisable to sample at multiple time points (e.g., 24h, 48h) to confirm that the concentration has plateaued.

-

Phase Separation: Remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the solid.[21]

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant, avoiding any solid material. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PVDF) into a clean analysis vial. The first few drops should be discarded to saturate any potential binding sites on the filter.[21]

-

Analysis: Quantify the concentration of the dissolved API in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry method.[9] HPLC is often preferred for its ability to separate the API from any potential impurities or degradants.[9]

-

Calculation: Calculate the solubility in units such as mg/mL or µM based on the measured concentration and any dilution factors.

High-Throughput Kinetic Solubility Assays

In early drug discovery, where compound availability is limited, high-throughput kinetic solubility methods are often employed for rapid screening.[21] A common method is turbidimetry.[9] This involves dissolving the compound in an organic solvent like Dimethyl Sulfoxide (DMSO) and then adding this stock solution to an aqueous buffer.[9][24] The concentration at which precipitation is first observed (detected by light scattering) is defined as the kinetic solubility.[9][24] While faster, these methods typically yield higher and more variable results than thermodynamic methods and can be influenced by the rate of addition and DMSO concentration.[24]

Predicted Solubility Profile and Key Considerations

Based on the structure, the following profile is predicted for 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide.

Predicted pH-Solubility Profile

-

Low pH (e.g., 1.0 - 4.0): High solubility is expected due to the protonation of the 2-amino group, forming a soluble salt in situ.

-

Mid pH (e.g., 5.0 - 8.0): Solubility is predicted to decrease significantly as the pH approaches and surpasses the pKa of the amino group, leading to a higher proportion of the less soluble neutral form. This region is critical for predicting absorption in the small intestine.

-

High pH (e.g., > 9.0): The compound will exist almost entirely as the neutral free base, and its solubility will likely be at its lowest, representing its intrinsic solubility (S₀).[5]

Recommended Solvents for Characterization

A comprehensive solubility assessment should include a variety of pharmaceutically relevant solvents. This helps in identifying potential vehicles for both in vitro and in vivo studies and provides insights for formulation development.[25]

| Solvent/Medium | Rationale | Predicted Solubility |

| Purified Water | Baseline aqueous solubility of the neutral form. | Low |

| 0.1 N HCl (pH ~1.2) | Simulates gastric fluid; assesses solubility of the ionized form. | High |

| Phosphate Buffered Saline (PBS, pH 7.4) | Simulates physiological pH of blood and deep tissues. | Low to Moderate |

| Acetate Buffer (pH 4.5) | Simulates intestinal fluid. | Moderate to High |

| Ethanol (EtOH) | A common co-solvent in formulations. | Moderate |

| Propylene Glycol (PG) | A common hydrophilic solvent and penetration enhancer.[25] | Moderate |

| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent used for preparing high-concentration stock solutions. | High |

Conclusion

The solubility profile of 2-(2-Amino-1,3-thiazol-5-YL)-N-methylacetamide is predicted to be strongly pH-dependent, a characteristic dictated by the ionizable 2-amino group on its thiazole core. High solubility is anticipated under acidic conditions, with a significant decrease as the pH becomes neutral or basic. Factors such as temperature and, crucially, the solid-state form (polymorphism) will also exert a considerable influence on measured solubility values.

For any drug development professional, the robust experimental determination of this profile using the gold-standard shake-flask method is a non-negotiable step. The protocols and theoretical framework provided in this guide offer a clear path for this characterization. A thorough understanding of the solubility of this compound will be instrumental in overcoming potential biopharmaceutical challenges and successfully advancing it through the development pipeline.

References

-

Factors Influencing the Solubility of Drugs. (n.d.). Pharmlabs. Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug-like Properties: Concepts, Structure, Design and Methods. SciSpace. Retrieved from [Link]

-

Babu, A. R., & Noveen, A. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(4), 30–34. Retrieved from [Link]

-

Factors Affecting Dissolution: Polymorphism, Amorphism and Pseudopolymorphism. (2024). Jove. Retrieved from [Link]

-